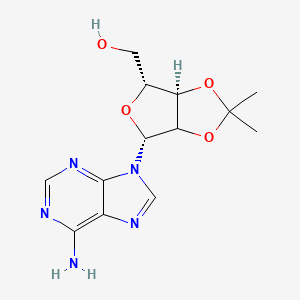
9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-O-Isopropylideneadenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of adenosine. It is widely used in organic synthesis and biochemical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-O-Isopropylideneadenosine typically involves the reaction of adenosine with acetone in the presence of an acid catalyst such as toluene-4-sulfonic acid. The reaction is carried out under an inert atmosphere at room temperature for approximately 72 hours .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 2’,3’-O-Isopropylideneadenosine undergoes various chemical reactions, including:
Deamination: This reaction converts 2’,3’-O-Isopropylideneadenosine to 2’,3’-O-Isopropylideneinosine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 5’ and 1’ positions.
Common Reagents and Conditions:
Deamination: Typically involves mild acidic or basic conditions.
Substitution: Common reagents include nucleophiles such as azides and alkyl halides, often in the presence of catalysts or under heating.
Major Products:
Deamination: Produces 2’,3’-O-Isopropylideneinosine.
Substitution: Yields various modified nucleosides depending on the nucleophile used.
Scientific Research Applications
2’,3’-O-Isopropylideneadenosine is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2’,3’-O-Isopropylideneadenosine involves its interaction with various enzymes and receptors. It can act as a substrate or inhibitor for enzymes involved in nucleoside metabolism. The isopropylidene group provides stability, allowing the compound to be used in various biochemical assays .
Comparison with Similar Compounds
- 2’,3’-O-Isopropylideneguanosine
- 2’,3’-O-Isopropylideneuridine
- 5’-Chloro-2’,3’-isopropylidene adenosine
Comparison: 2’,3’-O-Isopropylideneadenosine is unique due to its specific protective group, which provides stability and reactivity. Compared to its analogs, it is particularly useful in studies involving adenosine metabolism and enzyme interactions .
Properties
Molecular Formula |
C13H17N5O4 |
|---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
[(4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9?,12-/m1/s1 |
InChI Key |
LCCLUOXEZAHUNS-QMZDVBQNSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H](C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


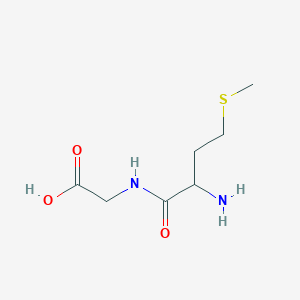
![Sodium;4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]benzenesulfonate](/img/structure/B13396535.png)
![1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[methyl-[(2S)-oxiran-2-yl]amino]anthracene-9,10-dione](/img/structure/B13396545.png)
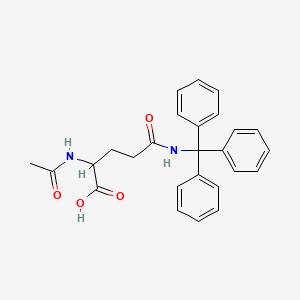
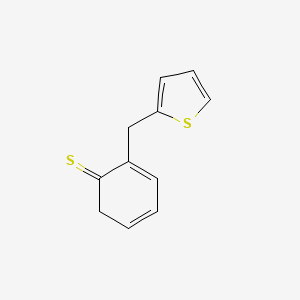
![6-{[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13396571.png)
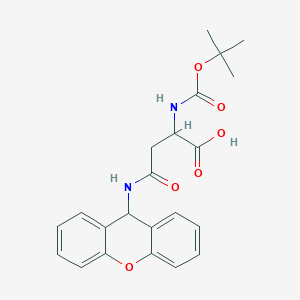
![17-Hydroxy-13-methyl-11-[4-(methylamino)phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13396579.png)
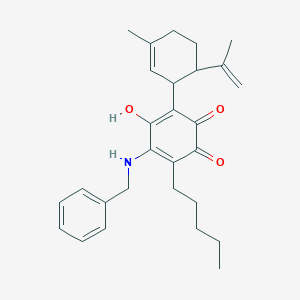
![3-(1-Azabicyclo[3.2.1]octan-6-yl)-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid](/img/structure/B13396595.png)
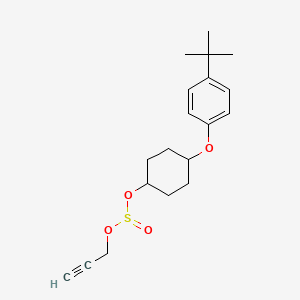

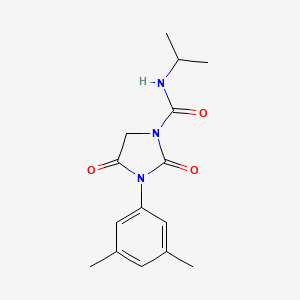
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13396611.png)
